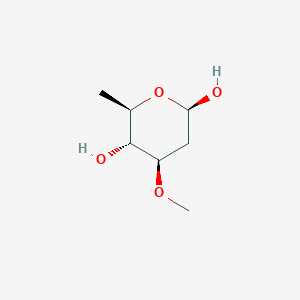

beta-D-Oleandropyranose

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

99436-74-5 |

|---|---|

Molekularformel |

C7H14O4 |

Molekulargewicht |

162.18 g/mol |

IUPAC-Name |

(2R,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |

InChI |

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 |

InChI-Schlüssel |

DBDJCJKVEBFXHG-DBRKOABJSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O)OC)O |

Kanonische SMILES |

CC1C(C(CC(O1)O)OC)O |

Herkunft des Produkts |

United States |

Biosynthesis of Beta D Oleandropyranose and Associated Glycosides

Comparative Biosynthetic Pathways of Related Deoxy Sugars

The biosynthesis of 6-deoxyhexoses, a class of sugars to which oleandrose (B1235672) belongs, is a complex process involving a series of enzymatic modifications of a common precursor. These sugars are frequently found as components of natural products, particularly antibiotics, and are often crucial for their biological activity. utexas.eduwashington.edu The pathways leading to these diverse sugar moieties share common initial steps but diverge to produce a wide array of structures through the action of specialized enzymes.

The journey from a simple hexose (B10828440) to a complex deoxysugar typically begins with the activation of glucose-1-phosphate to a nucleotide diphosphate (B83284) (NDP) sugar, most commonly deoxythymidine diphosphate (dTDP)-D-glucose. washington.edunih.gov This activation is catalyzed by a glucose-1-phosphate thymidylyltransferase. The subsequent step, a hallmark of deoxysugar synthesis, is the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose by the enzyme dTDP-D-glucose 4,6-dehydratase. asm.orgoup.com This 4-keto-6-deoxy intermediate is a critical branch point from which the pathways for various 2,6-dideoxy, 3,6-dideoxy, and 4,6-dideoxy sugars diverge. nih.gov

The biosynthesis of L-oleandrose itself showcases metabolic diversity, as different organisms employ distinct routes to synthesize this same sugar moiety. acs.org In the oleandomycin (B1677203) producer, Streptomyces antibioticus, the pathway proceeds through the intermediate L-olivose, which is first attached to the aglycone and then methylated to form L-oleandrose. acs.org Conversely, in the avermectin (B7782182) (AVM) producer, the entire biosynthesis of TDP-β-L-oleandrose is completed before its attachment to the avermectin aglycone. acs.orgnih.gov

This divergence highlights the modularity of deoxysugar biosynthesis. A common pool of enzyme types—epimerases, reductases, dehydratases, and methyltransferases—are utilized in different combinations to achieve structural diversity. For instance, the biosynthesis of L-oleandrose and the related deoxysugar L-mycarose both require a C-2 deoxygenation step. nih.gov This reaction involves two types of enzymes: a 2,3-dehydratase and a 2,3-reductase. nih.gov Similarly, epimerases play a crucial role in altering the stereochemistry at specific carbon centers, such as the C-3 and C-5 positions, to generate different sugar families from the same precursor. nih.gov

A comparison with the biosynthesis of other deoxysugars further illustrates these principles. The pathway to L-rhamnose, another common 6-deoxysugar, also starts from dTDP-4-keto-6-deoxy-D-glucose. However, it involves a 3,5-epimerase and a 4-ketoreductase to yield dTDP-L-rhamnose, differing from the oleandrose pathway which involves additional deoxygenation and methylation steps. oup.com The biosynthesis of D-desosamine, a 3-amino-3,6-dideoxysugar often found alongside L-oleandrose in oleandomycin, shares the same initial precursors but diverges significantly, incorporating a key transamination step to introduce the amino group. asm.orgnih.gov

The table below provides a comparative overview of the enzymes involved in the biosynthesis of L-oleandrose and other related deoxysugars, starting from the common intermediate TDP-4-keto-6-deoxy-D-glucose.

Table 1. Comparative Enzymatic Steps in the Biosynthesis of Various Deoxy Sugars

| Biosynthetic Step | L-Oleandrose (in Avermectin) | L-Oleandrose (in Oleandomycin) | L-Rhamnose | D-Desosamine |

|---|---|---|---|---|

| Starting Intermediate | TDP-4-keto-6-deoxy-D-glucose | TDP-4-keto-6-deoxy-D-glucose | TDP-4-keto-6-deoxy-D-glucose | TDP-4-keto-6-deoxy-D-glucose |

| C-2 Deoxygenation | Yes (2,3-dehydratase & reductase) | Yes (OleV - 2,3-dehydratase) | No | No |

| C-3 Modification | AveBVIII (3-ketoreductase) | OleW (3-ketoreductase) | RmlC (3,5-epimerase) | Transaminase |

| C-5 Epimerization | AveBV (5-epimerase) | OleL (3,5-epimerase) | RmlC (3,5-epimerase) | Yes |

| C-4 Ketoreduction | Yes | OleU (4-ketoreductase) | RmlD (4-ketoreductase) | Yes |

| O-Methylation | AveBVII (3-O-methyltransferase) | OleY (3-O-methyltransferase) | No | No |

| Final Product | TDP-β-L-oleandrose | L-oleandrosyl-aglycone | dTDP-L-rhamnose | TDP-D-desosamine |

This table illustrates the distinct combination of enzymatic reactions that lead to different deoxysugar products from a common precursor.

The genetic basis for this enzymatic diversity lies in gene clusters that code for the biosynthetic pathways of the natural products. asm.org For example, a 9.8-kb DNA region from the oleandomycin gene cluster in Streptomyces antibioticus contains the genes encoding the enzymes for both L-oleandrose and D-desosamine synthesis. asm.org The genes oleS and oleE code for the initial common steps, while specific genes like oleU, oleV, oleL, and oleW are dedicated to the L-oleandrose pathway. asm.orgnih.gov This genetic organization allows for the coordinated production of the specific sugars required for the final antibiotic structure. The study of these pathways and the substrate flexibility of their enzymes opens avenues for glycodiversification, where engineered biosynthetic pathways could produce novel glycosylated natural products. utexas.edunih.gov

Nomenclature and Systematic Designations

To ensure clarity and precision in scientific communication, beta-D-oleandropyranose is identified by a systematic IUPAC name and several synonymous terms commonly used in academic literature. nih.gov

IUPAC Name: (2R,4R,5R,6R)-4-Methoxy-6-methyltetrahydro-2H-pyran-2,5-diol

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized name for beta-D-oleandropyranose: (2R,4R,5R,6R)-4-Methoxy-6-methyltetrahydro-2H-pyran-2,5-diol. This systematic name precisely describes the molecule's stereochemistry and the arrangement of its functional groups. The "(2R,4R,5R,6R)" prefix denotes the specific spatial orientation of the substituents at the chiral centers of the pyran ring. "4-Methoxy" indicates the methyl ether at the fourth carbon, "6-methyl" points to the methyl group at the sixth carbon, and "tetrahydro-2H-pyran-2,5-diol" describes the core saturated six-membered ring containing oxygen, with hydroxyl groups at the second and fifth positions.

Synonymous Academic Terms

In addition to its formal IUPAC name, beta-D-oleandropyranose is referred to by several other names in scientific publications. ethernet.edu.et These synonyms are often used for brevity or based on historical naming conventions. Common terms include:

Beta-D-Oleandrose Pyranose

Beta-D-Arabino-Hexopyranose, 2,6-Dideoxy-3-O-Methyl-

The term "beta" (β) in these names refers to the stereochemistry at the anomeric carbon (C1), indicating the orientation of the hydroxyl group relative to the other substituents on the pyranose ring. iupac.org

Historical Context and Initial Research Significance

Detailed Chemical Structure and Connectivity Analysis

The foundational structure of beta-D-oleandropyranose is a six-membered ring, which dictates its basic chemical properties and reactivity.

Pyranose Ring System and Atomic Arrangement

Beta-D-oleandropyranose features a pyranose ring, a heterocyclic structure composed of five carbon atoms and one oxygen atom. wikipedia.org This ring is formed through an intramolecular hemiacetal linkage, where the hydroxyl group on carbon 5 (C-5) attacks the aldehyde group at carbon 1 (C-1). wikipedia.orguomustansiriyah.edu.iq This cyclic form is thermodynamically more stable than its open-chain or furanose (five-membered ring) counterparts. wikipedia.org The pyranose ring is not planar but typically adopts a puckered "chair" conformation, similar to cyclohexane, to minimize steric strain and achieve ideal tetrahedral geometry at its carbon atoms. wikipedia.orglibretexts.org

Positions of Deoxygenation (C-2, C-6) and Methylation (C-3 O-Methyl Group)

A defining characteristic of beta-D-oleandropyranose is its classification as a 2,6-dideoxy-3-O-methyl-hexopyranose. ontosight.ai The "2,6-dideoxy" designation signifies the absence of hydroxyl groups at the C-2 and C-6 positions of the pyranose ring, which are typically present in a standard hexose (B10828440) sugar like glucose. ontosight.ai Furthermore, a methyl group (–CH₃) is attached to the oxygen atom at the C-3 position, forming a 3-O-methyl ether. ontosight.aiwikipedia.org This specific pattern of deoxygenation and methylation contributes to the unique chemical properties of the molecule.

| Feature | Description | Reference |

|---|---|---|

| Ring System | Pyranose (six-membered ring with five carbons and one oxygen) | wikipedia.org |

| Deoxygenation | Lacks hydroxyl groups at C-2 and C-6 positions | ontosight.ai |

| Methylation | Contains an O-methyl group at the C-3 position | ontosight.ai |

Stereochemical Aspects of Beta-D-Oleandropyranose

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical in defining the biological activity of beta-D-oleandropyranose.

D-Configuration Determination

The "D" in beta-D-oleandropyranose refers to the configuration of the chiral center furthest from the anomeric carbon (C-1). In the case of aldohexoses, this is C-5. The D-configuration is established by relating the stereochemistry of the sugar to D-glyceraldehyde. The D-configuration of oleandrose (B1235672) has been confirmed through various analytical methods, including the comparison of its specific optical rotation with known standards. mdpi.comlookchem.com For instance, the optical rotation of D-oleandrose has been reported as [α]D20 −12.0. mdpi.com High-performance liquid chromatography (HPLC) using chiral columns has also been employed to distinguish between D- and L-oleandrose. rsc.org

β-Anomeric Linkage Assessment

The formation of the pyranose ring creates a new chiral center at C-1, known as the anomeric carbon. uomustansiriyah.edu.iq This results in two possible stereoisomers, or anomers, designated as alpha (α) and beta (β). uomustansiriyah.edu.iqlibretexts.org In the β-anomer, the substituent at the anomeric carbon (typically a hydroxyl or glycosidic bond) is in a specific orientation relative to the other substituents on the ring. The β-configuration of the glycosidic linkage in oleandropyranose-containing compounds is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Large coupling constants (J-values) between the anomeric proton (H-1) and the adjacent proton (H-2) in the ¹H NMR spectrum, typically around 8-10 Hz, are indicative of a β-linkage. doi.orgjst.go.jpnih.gov This β-linkage is a common feature in many biologically active natural products. nih.gov

Absolute Configuration Elucidation (e.g., (2R,4R,5R,6R))

The absolute configuration describes the precise spatial arrangement of atoms at each chiral center within the molecule. For beta-D-oleandropyranose, while a full IUPAC name including all stereocenters like (2R,4R,5R,6R) is specific, the determination of these individual configurations relies on advanced analytical techniques. Methods such as chiral HPLC and detailed NMR spectroscopy, including Nuclear Overhauser Effect (n.O.e.) experiments, are used to determine the absolute stereochemistry of oleandrose. rsc.orgjst.go.jp These techniques allow for the unambiguous assignment of the R or S configuration at each chiral carbon, providing a complete three-dimensional picture of the molecule.

| Property | Designation | Method of Determination | Reference |

|---|---|---|---|

| Configuration | D-form | Optical rotation, Chiral HPLC | mdpi.comrsc.org |

| Anomeric Linkage | β-anomer | NMR spectroscopy (coupling constants) | doi.orgjst.go.jp |

| Absolute Configuration | e.g., (2R,4R,5R,6R) | Chiral HPLC, NMR (n.O.e.) | rsc.orgjst.go.jp |

Conformational Analysis of the Pyranose Ring

The six-membered pyranose ring of beta-D-oleandropyranose is not planar. To alleviate ring strain, it adopts various puckered conformations. The stability of these conformers is a delicate balance of torsional strain (from eclipsing bonds) and steric strain (from non-bonded interactions).

Exploration of Preferred Chair, Boat, Skew-Boat, and Envelope Conformations

The most stable conformation for a six-membered ring like cyclohexane, and by extension, a pyranose ring, is the chair conformation . scribd.comlibretexts.org In this arrangement, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all substituents are perfectly staggered, minimizing both angle and torsional strain. libretexts.org For beta-D-oleandropyranose, the chair conformation represents the lowest energy state.

Other, higher-energy conformations are also possible. The boat conformation is significantly less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. scribd.comlibretexts.org A more flexible and slightly more stable variant of the boat is the skew-boat (or twist-boat) conformation, which alleviates some of the flagpole interactions and eclipsing strain. libretexts.org The envelope conformation , where five atoms are coplanar and one is out of the plane, is typically a transition state between other conformations. cazypedia.org The interconversion between these forms, for instance, from a chair to a boat, often proceeds through a high-energy half-chair transition state. scribd.com

The specific arrangement of substituents on the pyranose ring of beta-D-oleandropyranose will dictate the relative stability of the two possible chair conformations. Generally, conformations with bulky substituents in equatorial positions are favored to minimize 1,3-diaxial interactions. scribd.com

Quantitative Conformational Studies Utilizing Spectroscopic Data and Computational Methods

The determination of the predominant conformation and the energetic landscape of beta-D-oleandropyranose in solution relies on a synergistic approach combining experimental spectroscopic data and theoretical computational methods.

Spectroscopic data , particularly from Nuclear Overhauser Effect Spectroscopy (NOESY), provides through-space correlations between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei. This allows for the determination of internuclear distances, providing crucial quantitative data about the molecule's prevailing conformation in solution. mdpi.com

Computational methods , such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for exploring the potential energy surface of a molecule. nih.gov By performing geometry optimizations on various starting conformations (chair, boat, skew-boat), the relative energies of these conformers can be calculated, identifying the global minimum energy structure. nih.govnih.gov These calculations can also predict thermodynamic parameters like Gibbs free energy, which are essential for understanding conformational equilibria. nih.gov The combination of experimental NOESY data with computationally derived models provides a robust and detailed picture of the conformational dynamics of beta-D-oleandropyranose. mdpi.com

Advanced Spectroscopic Methodologies for Structural Assignment

Modern spectroscopic techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like beta-D-oleandropyranose. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a wealth of information regarding the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule.

The ¹H and ¹³C NMR spectra of beta-D-oleandropyranose provide the foundational data for its structural determination. Each unique proton and carbon atom in the molecule gives rise to a distinct signal in the respective spectrum. bhu.ac.in The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. oregonstate.edu For instance, protons attached to carbons bearing electronegative oxygen atoms will be deshielded and resonate at a higher chemical shift (downfield).

The anomeric proton (H-1) of a beta-pyranose typically appears at a characteristic chemical shift, and its coupling constant to the adjacent proton (H-2) is indicative of their dihedral angle, which in turn provides conformational information. Similarly, the chemical shifts of the carbon atoms, particularly the anomeric carbon (C-1), are diagnostic of the sugar's identity and anomeric configuration. unimo.it

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.67 (d) | 95.0 |

| 2 | 3.23 (dd) | 74.0 |

| 3 | 3.73 (dd) | 76.0 |

| 4 | 3.45 (t) | 70.0 |

| 5 | 3.50 (m) | 76.5 |

| 6 | 3.80 (dd), 3.95 (dd) | 61.5 |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments reveal the connectivity between them. huji.ac.ilyoutube.com These techniques are crucial for assembling the complete structure of beta-D-oleandropyranose.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically over two or three bonds. princeton.edu Cross-peaks in a COSY spectrum identify adjacent protons, allowing for the tracing of the proton spin system within the pyranose ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing the entire spin system of a monosaccharide residue. princeton.edu A cross-peak between two protons in a TOCSY spectrum indicates that they belong to the same coupled network.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. princeton.edu It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons. The DEPT (Distortionless Enhancement by Polarization Transfer) component can be used to differentiate between CH, CH₂, and CH₃ groups.

HSQC-TOCSY: This is a hybrid experiment that combines the features of HSQC and TOCSY. It shows correlations from a proton to all other protons within its spin system, and then from those protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-4 bond) couplings between protons and carbons. youtube.com This is particularly valuable for identifying linkages between different structural fragments and for positioning quaternary carbons that have no attached protons. youtube.com For example, HMBC can be used to establish the connectivity across the glycosidic bond in an oligosaccharide.

By systematically analyzing the data from these 2D NMR experiments, the complete covalent structure of beta-D-oleandropyranose can be pieced together with high confidence.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) for Spatial Proximity and Stereochemistry

NOESY and ROESY are powerful NMR techniques that detect through-space interactions between protons, providing crucial information for determining stereochemistry. libretexts.orgyoutube.com These experiments identify protons that are in close spatial proximity, irrespective of their through-bond connectivity. acdlabs.comacdlabs.com An observed Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) indicates that the correlated nuclei are typically within 5 Å of each other. acdlabs.com

In the context of glycosides containing beta-D-oleandropyranose, ROESY experiments are instrumental in establishing the linkages between sugar units and their connection to the aglycone. For instance, a ROESY correlation observed between the anomeric proton (H-1) of a beta-D-oleandropyranose unit and a proton on an adjacent sugar or the aglycone confirms their spatial closeness and helps define the glycosidic bond's configuration and sequence. jst.go.jp

Specifically, for beta-D-oleandropyranose, the stereochemistry can be further elucidated by key NOE or ROE correlations. In some instances, correlations are observed between the anomeric proton (H-1) and other protons within the same sugar ring, such as H-5. mdpi.com The presence of such correlations helps to confirm the β-anomeric configuration. For example, in a study of gymnepregoside E, NOE correlations were observed between the anomeric proton of a β-oleandropyranose unit and its H-5 proton, as well as with the methoxy (B1213986) group at C-3. mdpi.com Similarly, in other pregnane glycosides, ROESY correlations between the anomeric proton (H-1') and the H-5' proton helped to confirm the β-orientation of the sugar. nih.gov

These techniques are particularly valuable for differentiating between stereoisomers, where through-bond correlations from experiments like COSY or HMBC would be identical. libretexts.org The pattern of NOE/ROE cross-peaks provides a unique spatial fingerprint of the molecule's conformation.

Table 1: Exemplary NOESY/ROESY Correlations for determining Stereochemistry in Beta-D-Oleandropyranose containing Glycosides

| Correlating Protons | Type of Experiment | Implication |

| H-1'' (β-D-oleandropyranose) and H-4' (β-D-cymaropyranose) | ROESY | Establishes the linkage between the two sugar units. jst.go.jp |

| H-1' (β-d-oleandropyranoside) and H-5' | ROESY | Supports the β-orientation of the anomeric proton. nih.gov |

| H-1 (β-cymaropyranose) and H-5, H-2, and C-3 OCH₃ | NOE | Suggests S1 is a β-cymaropyranose (structurally related to oleandropyranose). mdpi.com |

Application of Coupling Constants for Anomeric and Ring Proton Stereochemistry

Proton-proton (¹H-¹H) coupling constants (J-values) are fundamental in determining the stereochemistry of pyranose rings like beta-D-oleandropyranose. The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between their C-H bonds, a relationship described by the Karplus equation. agroparistech.frrubingroup.org This allows for the determination of the relative orientation of protons on the sugar ring. wikipedia.org

For beta-D-oleandropyranose, the anomeric proton's (H-1) configuration is a key stereochemical feature. A large coupling constant (typically in the range of 7–10 Hz) for ³J(H-1, H-2) is characteristic of a trans-diaxial relationship between H-1 and H-2. rubingroup.orgunimo.it This large value indicates a β-anomeric configuration. rsc.org Conversely, a small coupling constant (around 1-4 Hz) would suggest a cis (axial-equatorial or equatorial-equatorial) relationship, indicative of an α-anomeric configuration. nih.govwikipedia.org In several reported structures containing beta-D-oleandropyranose, the anomeric proton exhibits a large coupling constant, confirming its β-configuration. For example, a J value of 9.6 Hz for the anomeric proton of a β-d-oleandropyranoside was observed, indicating a β-orientation. nih.gov Another study reported large coupling constants (J = 9.0, 1.8 Hz) for the anomeric proton, which also determined the β-configuration of the D-oleandropyranose unit. rsc.org

Table 2: Typical Proton-Proton Coupling Constants (³J) and their Stereochemical Implications in Pyranose Rings

| Proton Relationship | Dihedral Angle (approx.) | Typical ³J Value (Hz) | Stereochemical Implication |

| Axial - Axial | 180° | 7 - 12 | Trans-diaxial protons. rubingroup.org |

| Axial - Equatorial | 60° | 2 - 5 | Gauche relationship. rubingroup.org |

| Equatorial - Equatorial | 60° | 2 - 5 | Gauche relationship. rubingroup.org |

| Anomeric α (eq-ax) | ~60° | 2 - 4 | α-configuration in many sugars. unimo.it |

| Anomeric β (ax-ax) | ~180° | 7 - 9 | β-configuration in many sugars. unimo.it |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRESIMS, FAB-MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of molecules. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the determination of a compound's molecular formula. rsc.orgmdpi.com Techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) are also employed for the ionization of non-volatile compounds like glycosides. uni-saarland.de

Furthermore, the fragmentation pattern observed in MS/MS experiments provides structural information. The glycosidic bonds are often cleaved during fragmentation, resulting in the loss of sugar units. lcms.czlibretexts.org The mass difference between the parent ion and fragment ions corresponds to the mass of the lost monosaccharide. The mass of an oleandrose unit (C₇H₁₄O₄) is 162.0892 u. Observing a neutral loss of approximately 162 Da from a parent ion in a glycoside's mass spectrum is strong evidence for the presence of an oleandrose moiety. This fragmentation helps to identify the sugar components of a glycoside and their sequence in the sugar chain. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. fiveable.meyoutube.com For a compound like beta-D-oleandropyranose, the IR spectrum will show characteristic absorption bands for its functional groups.

The most prominent feature in the IR spectrum of a hydroxyl-containing compound like beta-D-oleandropyranose is a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. libretexts.orglibretexts.org The C-H stretching vibrations of the alkyl groups (CH, CH₂, CH₃) on the pyranose ring will appear in the region of 2850-3000 cm⁻¹. libretexts.org

Another key functional group is the ether linkage, both the ring ether and the glycosidic bond. The C-O stretching vibrations typically give rise to strong absorptions in the fingerprint region, between 1000 and 1300 cm⁻¹. libretexts.orgspectroscopyonline.com Specifically, the C-O stretching within the pyranose ring and the glycosidic linkage would be expected in the 1000-1265 cm⁻¹ range. spectroscopyonline.com The presence of these characteristic bands in an IR spectrum helps to confirm the presence of the pyranose structure with its associated hydroxyl and ether functionalities.

Table 3: Characteristic Infrared Absorption Bands for Beta-D-Oleandropyranose

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3300 - 3500 (broad) |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ether (C-O) | Stretching | 1000 - 1300 (strong) |

Occurrence as a Glycosidic Component in Plant Species

Beta-D-Oleandropyranose is a key building block in the molecular architecture of numerous plant-derived secondary metabolites. It is attached via a glycosidic bond to a non-sugar moiety, known as an aglycone, to form glycosides. Its distribution spans several plant families, most notably the Apocynaceae family, where it is a constituent of compounds with significant biological activities.

Presence in Cardiac Glycosides (e.g., Oleandrin (B1683999) from Nerium oleander)

The oleander plant (Nerium oleander), a member of the Apocynaceae family, is well-known for containing potent cardiac glycosides. nih.govnih.gov These compounds are characterized by a steroidal aglycone linked to one or more sugar units. Beta-D-Oleandropyranose is a defining feature of one of the most recognized of these compounds, oleandrin. nih.govphcogrev.comfrontiersin.org

Oleandrin is a toxic cardiac glycoside where the aglycone, oleandrigenin, is attached to a molecule of L-oleandrose. nih.gov All parts of the Nerium oleander shrub contain a variety of these cardenolide-type glycosides. nih.goviha.org.ir Research has confirmed the isolation of several such compounds from the plant, including oleandrin itself, which is noted for its lipid-soluble nature. phcogrev.comfrontiersin.org The seeds and bark also contain various glucosides, highlighting the plant's complex chemical profile. nih.govphcogrev.com

| Compound Name | Plant Source |

| Oleandrin | Nerium oleander |

Integration into Pregnane Glycosides

Beyond cardiac glycosides, beta-D-Oleandropyranose is a frequent component of C21 steroidal glycosides, commonly known as pregnane glycosides. These are prevalent in several genera within the Apocynaceae family.

The genus Cynanchum is a rich source of pregnane glycosides, many of which feature beta-D-Oleandropyranose in their sugar chains.

Cynanchum marnierianum : Bioassay-guided fractionation of extracts from this Madagascan species led to the isolation of new pregnane glycosides containing beta-D-Oleandropyranose. Spectroscopic data identified these as marnieranoside A and marnieranoside B . In these molecules, the sugar moiety is part of a larger oligosaccharide chain attached to the pregnane skeleton.

Cynanchum atratum : This plant, used in traditional Chinese medicine, is known to contain numerous pregnane glycosides. nih.govnih.gov While many cynanosides have been isolated from its roots, specific compounds confirmed to contain beta-D-oleandropyranose have been identified through detailed structural analysis. nih.govresearchgate.net

Cynanchum otophyllum : Research into the antidepressant-active fractions of cultivated C. otophyllum has yielded several pregnane glycosides incorporating beta-D-Oleandropyranose. acs.org Among them are cynanotophylloside A and cynanotophylloside B . In cynanotophylloside A, the sugar chain is identified as qingyangshengenin (B49804) 3-O-β-D-glucopyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside. Another isolated compound is rostratamine 3-O-β-d-oleandropyranosyl-(1→4)-β-d-cymaropyranosyl-(1→4)-β-d-cymaropyranoside . acs.org

Cynanchum paniculatum : From the roots and rhizomes of this species, a C21 steroidal glycoside named paniculatumoside G was isolated. Its structure was elucidated as neocynapanogenin H 3-O-β-d-oleandropyranoside, directly linking the beta-D-Oleandropyranose sugar to the aglycone. researchgate.net

| Compound Name | Plant Source |

| Marnieranoside A | Cynanchum marnierianum |

| Marnieranoside B | Cynanchum marnierianum |

| Cynanotophylloside A | Cynanchum otophyllum |

| Cynanotophylloside B | Cynanchum otophyllum |

| Rostratamine 3-O-β-d-oleandropyranosyl-(1→4)-β-d-cymaropyranosyl-(1→4)-β-d-cymaropyranoside | Cynanchum otophyllum |

| Paniculatumoside G | Cynanchum paniculatum |

The Marsdenia genus is another significant source of polyoxypregnane glycosides where beta-D-Oleandropyranose is a recurring structural motif.

Marsdenia tenacissima : This climbing perennial has been a subject of extensive phytochemical investigation, revealing a large number of pregnane glycosides. mdpi.com A study of its cultivated stems led to the isolation of nine new pregnane glycosides, including marsdeoside F , which was identified as containing a β-D-oleandropyranose unit. mdpi.com Another investigation of the stems isolated marsdekoiside A , whose structure was determined to be 12-cinnamoyl-dihydrosarcostin-3-O-methyl-6-deoxy-beta-D-allopyranosyl-(1→4)-O-beta-D-oleandropyranosyl-(1→4)-O-beta-D-cymaropyranoside. researchgate.net Further research on the roots identified 3-O-β-D-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandropyranosyl-11α,12β-di-O-benzoyl-tenacigenin B .

Marsdenia roylei : Chemical analysis of the dried stems of this plant, which is widely distributed in the foothills of the Himalayas, has led to the isolation of pregnane oligoglycosides. researchgate.net Among the compounds identified are rocinine and marsdinine . researchgate.net A new pregnane glycoside named roylenine has also been isolated from this species, though its specific sugar constituents require further confirmation from detailed structural reports. nih.gov An encyclopedia of Chinese medicines also lists the isolation of O-β-D-Oleandropyranosyl-(1→4)-O-β-D-digitoxopyranosyl-(1→4)-... from Marsdenia roylei. epdf.pub

| Compound Name | Plant Source |

| Marsdeoside F | Marsdenia tenacissima |

| Marsdekoiside A | Marsdenia tenacissima |

| 3-O-β-D-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandropyranosyl-11α,12β-di-O-benzoyl-tenacigenin B | Marsdenia tenacissima |

| Rocinine | Marsdenia roylei |

| Marsdinine | Marsdenia roylei |

| O-β-D-Oleandropyranosyl-(1→4)-O-β-D-digitoxopyranosyl-(1→4)-... | Marsdenia roylei |

Phytochemical studies on the shells of Metaplexis japonica, a climbing perennial herb, have resulted in the isolation of several pregnane compounds. Among the known compounds identified for the first time from this part of the plant was pergularin-3-O-β-d-oleandropyranose . This finding confirms the presence of beta-D-Oleandropyranose within the chemical constituents of this species.

| Compound Name | Plant Source |

| Pergularin-3-O-β-d-oleandropyranose | Metaplexis japonica |

The roots of Oxypetalum caeruleum, a plant native to South America, are a source of numerous C21 steroidal glycosides. nih.govjst.go.jp Investigations have led to the isolation of dozens of new pregnane glycosides. nih.govnih.gov Acid hydrolysis of the glycoside fractions obtained from the plant's roots yielded several components, explicitly including D-oleandrose , confirming its role as a constituent sugar in the complex glycosides present in this species. jst.go.jp While many new "oxypetalumosides" have been isolated, the full structures linking each named compound to its specific sugar sequence are part of ongoing, detailed chemical elucidations. nih.govjst.go.jpresearchgate.net

| Compound Name | Plant Source |

| Various Pregnane Glycosides | Oxypetalum caeruleum |

Occurrence as Free or Oligomeric Deoxy Sugars

While beta-D-Oleandropyranose is most commonly found as part of larger glycosides, there are instances of it occurring in smaller, oligomeric forms. The occurrence of 2-deoxy sugars in their free, monomeric state in nature is rare. mdpi.com However, oligosaccharides containing oleandropyranose have been isolated from various plant sources. nih.gov For instance, a study on Marsdenia roylei reported the isolation of 3-O-acetyl-4-O-(N-methylanthraniloyl)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranose, which was noted as a rare example of a deoxy sugar derivative occurring in nature. ufs.ac.za This highlights its existence in small, acylated oligomeric structures, distinct from the large pregnane or cardiac glycosides. nih.govufs.ac.za

Discovery and Isolation from Microbial Species

The search for novel bioactive molecules has led to the discovery of beta-D-Oleandropyranose in metabolites from microorganisms, particularly soil-dwelling actinomycetes. nih.govacs.org

Identification in Glycosylated Macrolides (e.g., Dactylosporolides from Dactylosporangium fulvum)

A notable example of microbial production of oleandropyranose-containing compounds is the discovery of dactylosporolides from the rare soil actinobacterium Dactylosporangium fulvum. nih.govacs.org Researchers identified a series of novel macrolides, named dactylosporolides A, B, and C, from the culture supernatant of this bacterium. nih.gov

Structural analysis via NMR spectroscopy revealed that these dactylosporolides are complex glycosylated macrolides. nih.gov Specifically, the analysis confirmed that the structures were (poly)glycosylated at two separate points. nih.govacs.org One of the sugar moieties attached to the macrolactone core was identified as a monosaccharide of beta-D-oleandropyranose. nih.govacs.org This finding was significant as it expanded the known natural sources of this deoxysugar from the plant kingdom to the microbial world. nih.gov

Table 2: Occurrence of beta-D-Oleandropyranose in Microbial Species

| Microbial Species | Compound(s) Isolated | Source Reference(s) |

| Dactylosporangium fulvum | Dactylosporolides A, B, C (Glycosylated Macrolides) | nih.govacs.org |

Methodologies for Extraction and Purification from Biological Matrices

The isolation of beta-D-Oleandropyranose from its natural sources requires the extraction of the parent glycoside in which it is a component. The methodologies are based on well-established principles for isolating natural products, particularly polar compounds like glycosides, from complex biological samples. researchgate.net

Solvent Extraction Techniques

Solvent extraction is the foundational step for isolating glycosides from plant or microbial biomass. slideshare.netorganomation.com The choice of solvent is critical and is based on the polarity of the target glycosides. researchgate.net

Key Steps and Solvents:

Sample Preparation: The biological material, such as plant leaves or roots, is first dried to reduce moisture content and prevent enzymatic degradation of the glycosides. researchgate.net The dried material is then ground into a fine powder to increase the surface area, which enhances extraction efficiency. researchgate.net

Solvent Selection: Due to the polar nature of glycosides, polar organic solvents are most effective. Commonly used solvents include methanol (B129727), ethanol, or mixtures of alcohol and water. researchgate.netnumberanalytics.com Less polar solvents like chloroform (B151607) may also be used in subsequent partitioning steps. slideshare.netnumberanalytics.com

Extraction Methods: Several techniques can be employed for the extraction process:

Maceration: This simple method involves soaking the powdered biological material in the chosen solvent at room temperature for an extended period (several days) with occasional agitation. researchgate.netdergipark.org.tr

Soxhlet Extraction: A more efficient and continuous method where the sample is repeatedly washed with fresh, warm solvent, which is cycled through the apparatus. researchgate.netorganomation.com

Modern Techniques: Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly used to improve efficiency, reduce solvent consumption, and shorten extraction times. mdpi.comnih.gov Ultrasound, for example, uses acoustic cavitation to break cell walls and enhance solvent penetration. organomation.comnih.gov

Following the initial extraction, the crude extract is typically concentrated under reduced pressure. Further purification involves techniques such as liquid-liquid partitioning and various forms of chromatography (e.g., column chromatography, HPLC) to isolate the pure glycoside containing the beta-D-Oleandropyranose moiety. researchgate.netsemmelweis.hugoogle.com

Table 3: Common Solvents for Extraction of Glycosides Containing beta-D-Oleandropyranose

| Solvent | Type | Rationale for Use | Source Reference(s) |

| Methanol | Polar Protic | Effective at dissolving polar glycosides. | numberanalytics.com |

| Ethanol | Polar Protic | A common "green" solvent, effective for glycoside extraction. | researchgate.netnumberanalytics.com |

| Water | Polar Protic | Often used in combination with alcohols to modulate polarity. | numberanalytics.com |

| Chloroform | Nonpolar | Used in liquid-liquid partitioning to separate compounds based on polarity. | slideshare.netnumberanalytics.com |

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

The isolation of β-D-oleandropyranose from its natural sources is intrinsically linked to the purification of the complex glycosides of which it is a part. As β-D-oleandropyranose typically exists as a glycosidically bound sugar moiety within larger molecules such as cardiac glycosides and pregnane oligoglycosides, its purification is achieved through the isolation and subsequent hydrolysis of these parent compounds. The primary techniques for purifying these glycosides are chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC).

Initial extraction from the plant material, often from species of the Marsdenia genus, is typically carried out using solvents like methanol or ethanol. The resulting crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic separations to isolate the desired glycosides.

Column Chromatography

Column chromatography serves as a fundamental technique for the initial fractionation of the crude plant extract. This method separates compounds based on their differential adsorption to a stationary phase, with elution facilitated by a mobile phase.

In the context of isolating glycosides containing β-D-oleandropyranose, silica (B1680970) gel is a commonly employed stationary phase. The separation process involves eluting the column with a gradient of solvents, typically increasing in polarity. For instance, a common mobile phase system involves a gradient of dichloromethane (B109758) and methanol. The less polar compounds elute first, followed by the more polar glycosides as the concentration of methanol is increased.

Another type of stationary phase used is ODS (octadecylsilyl) silica gel, which is a reversed-phase material. In this case, the elution is carried out with a mobile phase gradient of decreasing polarity, such as a methanol-water mixture.

The fractions collected from the column are monitored by thin-layer chromatography (TLC) to identify those containing the target glycosides. mdpi.com Fractions with similar TLC profiles are then combined for further purification.

Table 1: Illustrative Column Chromatography Conditions for the Isolation of Glycosides Containing Oleandrose

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Dichloromethane with an increasing gradient of Methanol |

| Elution Profile | Gradient elution from lower to higher polarity |

| Monitoring | Thin-Layer Chromatography (TLC) with a vanillin–sulfuric acid color-developing agent mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography, particularly in its preparative format, is a high-resolution technique used for the final purification of the glycosides containing β-D-oleandropyranose. Preparative HPLC is essential for obtaining the high degree of purity required for structural elucidation and other scientific investigations.

The separation is most often carried out using reversed-phase columns, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. A common mobile phase for the separation of these glycosides is a gradient of acetonitrile (B52724) and water. The retention time of each compound is dependent on its polarity, with more polar compounds eluting earlier.

For example, in the isolation of pregnane glycosides from Marsdenia tenacissima, which contain oleandrose (the aglycone of β-D-oleandropyranose), preparative HPLC was utilized with an acetonitrile-water gradient to yield pure compounds. mdpi.com

Table 2: Representative Preparative HPLC Conditions for the Purification of Oleandrose-Containing Glycosides

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile-water gradient |

| Detection | Ultraviolet (UV) detector |

| Outcome | Isolation of pure glycosides |

Following the successful isolation of the pure glycoside containing the β-D-oleandropyranose moiety, the sugar can be liberated through acid hydrolysis. This process cleaves the glycosidic bond, allowing for the isolation of the individual sugar component.

Chemical Synthesis and Derivatization of Beta D Oleandropyranose

Synthetic Approaches for the Pyranose Ring System

The synthesis of the 2,6-dideoxy-3-O-methyl-D-arabino-hexopyranose ring system, the core of beta-D-oleandropyranose, can be approached through various synthetic strategies, often starting from more common monosaccharides. A common precursor for the synthesis of 2-deoxy-D-sugars is D-glucal and its derivatives. General methods involve the haloalkoxylation of D-glucal, followed by reduction to remove the halogen at the C-2 position.

One plausible pathway, adapted from the synthesis of related 2-deoxy-sugars, commences with a protected D-glucal derivative. The key steps typically involve:

Glycal Formation: Starting from a readily available D-glucose derivative, a glycal is formed, which serves as a versatile intermediate.

Electrophilic Addition: The double bond in the glycal is subjected to an electrophilic addition reaction. For instance, treatment with an electrophilic halogenating agent in the presence of an alcohol can introduce a halogen at C-2 and an alkoxy group at C-1.

Reductive Dehalogenation: The halogen at the C-2 position is then removed via a reduction reaction, often using radical initiators like tributyltin hydride (Bu₃SnH) or through catalytic hydrogenation. This step establishes the 2-deoxy nature of the sugar.

Introduction of the 3-O-Methyl Group: The hydroxyl group at the C-3 position is selectively methylated. This can be achieved using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).

6-Deoxygenation: The primary hydroxyl group at the C-6 position is removed. This is often accomplished by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and subsequent reduction.

An alternative approach involves the stereoselective synthesis of the acyclic precursor containing the necessary stereocenters, followed by cyclization to form the pyranose ring.

| Step | Reaction | Key Reagents | Purpose |

| 1 | Glycal Formation | Acetic anhydride (B1165640), HBr, Zinc dust | To create a versatile intermediate with a double bond between C-1 and C-2. |

| 2 | Iodoglycosylation | N-Iodosuccinimide (NIS), Alcohol (ROH) | To introduce an iodine atom at C-2 and an alkoxy group at C-1. |

| 3 | Reductive Deiodination | Tributyltin hydride (Bu₃SnH), AIBN | To remove the iodine at C-2, creating the 2-deoxy functionality. |

| 4 | 3-O-Methylation | Sodium hydride (NaH), Methyl iodide (CH₃I) | To introduce the characteristic methyl ether at the C-3 position. |

| 5 | 6-Deoxygenation | Tosyl chloride, Pyridine (B92270); then LiAlH₄ | To remove the hydroxyl group at the C-6 position. |

Stereoselective Synthesis of Beta-D-Oleandropyranose

Achieving the desired β-anomeric configuration at the C-1 position is a critical challenge in the synthesis of beta-D-oleandropyranose glycosides. The stereochemical outcome of glycosylation reactions involving 2-deoxy sugars is notoriously difficult to control due to the absence of a participating group at the C-2 position, which in other sugars helps to direct the stereochemistry of the incoming nucleophile.

Several strategies have been developed to favor the formation of β-glycosides of 2-deoxy sugars. These methods often rely on the careful choice of the glycosyl donor, promoter, solvent, and temperature.

Key Strategies for β-Selectivity:

Use of Glycosyl Halides: Glycosyl bromides and chlorides are reactive donors. The stereoselectivity can be influenced by the nature of the activating silver salt and the solvent. For instance, insoluble silver salts in non-polar solvents can sometimes favor the formation of the β-anomer through an Sₙ2-like mechanism.

Glycosyl Iodides: In situ generated glycosyl iodides from glycosyl acetates can undergo Sₙ2 displacement with nucleophiles, leading to the formation of β-glycosides acs.orgnih.gov.

Use of Glycals: The Ferrier rearrangement of glycals can be utilized to introduce a nucleophile at the anomeric center, and under certain conditions, can provide β-selectivity.

Catalyst-Controlled Glycosylation: The development of specific catalysts, such as certain Lewis acids or organocatalysts, can influence the stereochemical outcome of the glycosylation reaction.

The synthesis of a β-D-oleandropyranoside would involve the reaction of a suitably protected D-oleandropyranosyl donor (e.g., a glycosyl halide or acetate) with an aglycone in the presence of a promoter system designed to favor β-glycoside formation.

| Glycosyl Donor | Promoter/Conditions | Typical Stereochemical Outcome |

| 2-Deoxyglycosyl Bromide | Ag₂CO₃, CH₂Cl₂ | Mixture of α and β anomers |

| 2-Deoxyglycosyl Acetate | TMSI (in situ iodide formation) | Predominantly β-anomer (Sₙ2) |

| Protected D-Oleandropyranosyl Fluoride | SnCl₂/AgClO₄ | Can be tuned for α or β selectivity |

Strategies for Glycosidic Bond Formation with Aglycones

The formation of the glycosidic bond between beta-D-oleandropyranose and an aglycone (a non-sugar molecule) is a pivotal step in the synthesis of many natural products. The strategies employed are dependent on the nature of the aglycone and the desired stereochemistry of the linkage.

Common Glycosylation Methods:

Koenigs-Knorr Reaction: This classic method involves the reaction of a glycosyl halide with an alcohol in the presence of a silver or mercury salt promoter. While effective, the stereoselectivity with 2-deoxy sugars can be variable.

Schmidt Glycosylation: This method utilizes glycosyl trichloroacetimidates as donors, which are activated by a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

Thioglycoside Glycosylation: Thioglycosides are stable glycosyl donors that can be activated under a variety of conditions, often involving electrophilic promoters like N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid. This method offers a high degree of flexibility.

Dehydrative Glycosylation: Direct coupling of an unprotected sugar with an alcohol can be achieved using specific dehydrating agents, although this is less common for complex syntheses.

For the synthesis of a beta-D-oleandropyranoside of a complex aglycone, a highly efficient and stereoselective method is required. The choice of protecting groups on the sugar moiety is also crucial to prevent unwanted side reactions and to ensure that the correct hydroxyl group of the aglycone reacts.

Derivatization and Chemical Modification of the Sugar Moiety

Once the beta-D-oleandropyranose unit is synthesized or incorporated into a larger molecule, its hydroxyl groups can be further modified to explore structure-activity relationships or to synthesize analogs of natural products.

Site-Specific Methylation: The C-4 hydroxyl group of beta-D-oleandropyranose is the only free hydroxyl group. Its methylation would yield a 3,4-di-O-methyl derivative. This can be achieved using standard methylation conditions, such as methyl iodide and a base (e.g., sodium hydride or silver oxide). The choice of base and solvent can be critical to avoid side reactions.

Deoxygenation: The removal of the C-4 hydroxyl group would lead to a 2,4,6-trideoxy sugar. A common method for deoxygenation is the Barton-McCombie deoxygenation. This involves the conversion of the hydroxyl group into a thiocarbonyl derivative (e.g., a xanthate), followed by radical-mediated reduction with tributyltin hydride.

Esterification: The C-4 hydroxyl group can be readily esterified to introduce various acyl groups. This is typically achieved by reacting the sugar with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine. Esterification can also be catalyzed by acids or enzymes. The introduction of different ester groups can significantly alter the lipophilicity and biological activity of the parent molecule.

Etherification: Besides methylation, other alkyl or aryl groups can be introduced at the C-4 position via etherification. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common method. Protecting group chemistry often utilizes ether linkages, such as benzyl (B1604629) or silyl (B83357) ethers, which can be selectively introduced and removed.

| Modification | Reaction | Reagents | Product |

| Methylation | Williamson Ether Synthesis | NaH, CH₃I | 4-O-Methyl-beta-D-oleandropyranose derivative |

| Deoxygenation | Barton-McCombie Reaction | 1. NaH, CS₂, CH₃I; 2. Bu₃SnH, AIBN | 4-Deoxy-beta-D-oleandropyranose derivative |

| Acetylation (Esterification) | Acylation | Acetic anhydride, Pyridine | 4-O-Acetyl-beta-D-oleandropyranose derivative |

| Benzylation (Etherification) | Williamson Ether Synthesis | NaH, Benzyl bromide (BnBr) | 4-O-Benzyl-beta-D-oleandropyranose derivative |

Structure Activity Relationship Sar Studies of Beta D Oleandropyranose Containing Compounds

Contribution of Beta-D-Oleandropyranose to the Overall Biological Activity Profile of Glycosides

The beta-D-oleandropyranose moiety, a 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose, is a key structural feature in many biologically active natural products, most notably cardiac glycosides like oleandrin (B1683999). While the steroidal aglycone is primarily responsible for the core pharmacological action (e.g., inhibition of the Na+/K+-ATPase pump), the attached sugar unit, such as oleandropyranose, is critical for modulating the compound's potency, pharmacokinetics, and receptor selectivity. nuph.edu.ua

Research indicates that the sugar moiety is essential for certain inhibitory actions. For example, in the context of palytoxin-induced K+ release, cardiac glycosides demonstrated inhibitory effects, whereas their corresponding aglycones did not, suggesting the sugar is crucial for this specific activity. nih.gov

Influence of Anomeric and Ring Stereochemistry of Beta-D-Oleandropyranose on Ligand-Receptor Interactions

The stereochemistry of the beta-D-oleandropyranose ring and its anomeric center is pivotal in determining the nature and efficacy of ligand-receptor interactions. The orientation of substituents on the pyranose ring dictates the molecule's three-dimensional shape, which must be complementary to the binding site on its biological target.

The "anomeric effect" describes the tendency of a heteroatomic substituent at the anomeric carbon (C-1) of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position. nih.govresearchgate.net This stereoelectronic effect, arising from the interaction between the lone pair of electrons on the ring's oxygen atom and the antibonding orbital of the C-1 substituent, stabilizes the axial conformation. nih.gov The specific configuration at the anomeric carbon (alpha or beta) determines the spatial arrangement of the entire glycoside, profoundly impacting its ability to fit into a receptor's binding pocket. For cardiac glycosides, the sugar residues are typically connected via beta-1,4 linkages. youtube.com

Impact of Deoxygenation and Methylation Patterns on Biological Response and Selectivity

Modifications to the hydroxylation and methylation patterns of the beta-D-oleandropyranose unit can significantly alter the biological response and selectivity of the parent glycoside. These changes primarily affect the molecule's polarity, which in turn influences its pharmacokinetic and pharmacodynamic properties.

Deoxygenation: The removal of hydroxyl (-OH) groups, or deoxygenation, increases the lipophilicity (lipid solubility) of the molecule. This can enhance its ability to cross biological membranes, including the blood-brain barrier. A well-known example in cardiac glycosides is the difference between digoxin (B3395198) and digitoxin (B75463); digitoxin is less polar and more lipid-soluble due to the absence of a hydroxyl group that is present in digoxin. nuph.edu.ua This difference in polarity affects their pharmacokinetic profiles. nuph.edu.ua By extension, deoxygenation of the beta-D-oleandropyranose moiety would be expected to increase the lipophilicity of its corresponding glycoside, potentially altering its absorption, distribution, and duration of action.

Methylation: The addition of a methyl (-CH3) group, particularly O-methylation of a hydroxyl group, also modifies the molecule's properties. Beta-D-oleandropyranose is naturally a 3-O-methylated sugar. This methylation is a key feature that distinguishes it from other sugars found in cardiac glycosides. Methylation can provide structural diversity, stability, and altered pharmacological properties to molecules. nih.gov Functional characterization of regiospecific sugar-O-methyltransferases has shown that these enzymes can transfer a methyl group to a specific hydroxyl position on a sugar moiety, thereby creating novel derivatives. nih.gov For example, the methylation at the 2'-hydroxyl group of a rhamnose moiety in certain flavonoids and anthraquinones was found to alter their cytotoxic activity against cancer cell lines. nih.gov This demonstrates that specific methylation patterns on the sugar can fine-tune the biological impact of the entire molecule.

| Modification | Effect on Physicochemical Properties | Potential Impact on Biological Activity | Example (Analogous Compounds) |

| Deoxygenation | Increases lipophilicity (reduces polarity) | Altered pharmacokinetics (absorption, distribution), potentially enhanced membrane permeability. | Digitoxin (less polar than digoxin due to lack of one -OH group). nuph.edu.ua |

| Methylation | Increases lipophilicity, can alter hydrogen bonding capacity | Modulated receptor binding, altered selectivity, changes in cytotoxic or other biological activities. | Enzymatic 2'-O-methylation of rhamnosyl derivatives leading to altered cytotoxicity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Bioactivity of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov For complex molecules like beta-D-oleandropyranose-containing glycosides, QSAR models are invaluable tools for understanding the specific structural features that govern their activity and for designing new, more potent derivatives.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features, often referred to as molecular descriptors. researchgate.netmdpi.com These descriptors can include parameters related to hydrophobicity, electronics, sterics, and topology. For cardiac glycosides, QSAR models have been developed to predict cytotoxic activity against various cancer cell lines. researchgate.netmdpi.com These models can incorporate descriptors such as docking scores, binding free energy, and solvation models to create a mathematical relationship between the structure of the glycoside and its observed biological activity (e.g., IC50 values). researchgate.netmdpi.com

By analyzing a series of oleandropyranose derivatives, a QSAR model can identify which structural modifications on the sugar or the aglycone are likely to increase or decrease a desired biological effect. For example, a model might reveal that increasing the hydrophobic surface area of a particular region of the molecule correlates with higher activity. These predictive models allow for the in silico screening of large libraries of virtual compounds, saving significant time and resources by prioritizing the synthesis and biological testing of only the most promising candidates. The quality of a QSAR model is assessed by statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²), which indicate the model's predictive power. researchgate.netmdpi.com

Analytical Methodologies for Research and Characterization of Beta D Oleandropyranose

Chromatographic Techniques for Separation and Analysis

Chromatography is a foundational technique for isolating and analyzing oleandrin (B1683999), thereby allowing for the study of its beta-D-oleandropyranose component.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the qualitative identification and quantitative measurement of oleandrin. nih.gov Reversed-phase HPLC, often utilizing C18 columns, is commonly employed for separation.

For quantitative analysis, various detection methods can be coupled with HPLC. A Diode Array Detector (DAD) can be used, with the maximum absorption wavelength for oleandrin identified at 217 nm. scialert.net More sensitive detection can be achieved using fluorescence detectors, sometimes requiring post-column derivatization to create fluorophores that can be detected at specific excitation and emission wavelengths (e.g., 348 nm excitation and 465 nm emission). researchgate.net The coupling of HPLC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity. nih.gov

Method validation for HPLC analysis demonstrates high linearity, precision, and accuracy, making it a reliable tool for quality control and research. nih.gov The retention time of oleandrin under specific chromatographic conditions is a key parameter for its identification. For instance, one method reported a retention time of 6.74 minutes. scialert.net

Table 1: Example HPLC Method Parameters for Oleandrin Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile (B52724) / Water (37% / 63%) scialert.net |

| Flow Rate | 1.3 mL/min scialert.net |

| Column Temperature | 30°C scialert.net |

| Detection Wavelength (DAD) | 217 nm scialert.net |

| Retention Time | 6.74 min scialert.net |

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), offers a high-resolution separation alternative to HPLC. This technique separates molecules based on their charge-to-mass ratio within a narrow capillary, consuming minimal amounts of solvent and sample. mdpi.commdpi.com

In CE, parameters such as the composition and pH of the background electrolyte (BGE), applied voltage, and capillary temperature are optimized to achieve efficient separation. mdpi.com For compounds like cardiac glycosides, the BGE often consists of a buffer, such as borate (B1201080) or phosphate, sometimes mixed with an organic modifier like acetonitrile to enhance resolution. mdpi.com This high-efficiency separation is critical for resolving oleandrin from other closely related glycosides that may be present in plant extracts or biological samples.

Mass Spectrometry-Based Methods for Identification and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of oleandrin. When coupled with a separation technique like HPLC, it provides unparalleled specificity.

Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the definitive identification and trace-level quantification of oleandrin. nih.gov This technique involves multiple stages of mass analysis. First, the parent oleandrin molecule is ionized and selected (precursor ion). This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed.

The fragmentation pattern is a unique fingerprint of the molecule's structure. For oleandrin, the fragmentation typically involves the loss of the beta-D-oleandropyranose sugar moiety and other parts of the aglycone. This allows for unambiguous confirmation of the compound's identity, even in complex biological matrices like blood, urine, and tissue. nih.govresearchgate.net The sensitivity of LC-MS/MS allows for detection limits as low as 0.01 ng/mL. nih.gov

Table 2: Characteristic MS/MS Fragmentation of Oleandrin

| Ion Type | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| Precursor Ion [M+H]⁺ | 577.3 | Protonated Oleandrin Molecule |

| Product Ion | 373.3 | Loss of Acetic Acid and Oleandropyranose |

| Product Ion | 355.3 | Loss of Acetic Acid, Oleandropyranose, and H₂O |

| Product Ion | 337.3 | Loss of Acetic Acid, Oleandropyranose, and 2H₂O |

Data derived from common fragmentation patterns observed for oleandrin. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Purity and Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the detailed molecular structure of a compound, confirming its identity, purity, and integrity. nih.gov Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are utilized to analyze oleandrin.

The NMR spectrum provides information on the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, signal splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum help to map out the entire structure, including the stereochemistry of the beta-D-oleandropyranose sugar. nih.gov For the sugar moiety, specific signals corresponding to the anomeric proton, the methyl group, and the methoxy (B1213986) group are key identifiers. Similarly, ¹³C NMR provides a signal for each unique carbon atom, confirming the carbon skeleton of both the sugar and the steroidal aglycone. NMR is particularly valuable for assessing the structural integrity and verifying the absence of impurities.

Spectrophotometric and Optical Rotation Methods for Characterization

Spectrophotometric and optical rotation methods provide valuable information about the electronic properties and chirality of beta-D-oleandropyranose as part of the oleandrin molecule.

UV-Visible spectrophotometry can be used for the quantification of oleandrin, which exhibits a characteristic absorption maximum in the ultraviolet range, typically around 217 nm. scialert.net Fluorescence spectrophotometry has also been employed as a sensitive detection method, often after chemical derivatization. nih.gov

Optical rotation is a critical measure for characterizing chiral molecules like beta-D-oleandropyranose. libretexts.org The specific rotation ([α]) is a fundamental physical property defined as the observed angle of rotation of plane-polarized light when passed through a sample of a specific concentration and path length. libretexts.org Enantiomers rotate light in equal but opposite directions. The measurement of a specific optical rotation value confirms the chiral nature of the molecule. For oleandrin, a specific optical rotation has been reported as -48.0° (at 25°C, using the sodium D-line, with a concentration of 1.3 in methanol), indicating it is levorotatory. nih.gov

Hydrolysis-Based Techniques for Sugar Identification and Linkage Analysis

Hydrolysis is a fundamental technique for the cleavage of glycosidic bonds, enabling the release of constituent monosaccharides from complex glycosides for subsequent identification and analysis. Both chemical and enzymatic hydrolysis methods are employed in the study of glycosides containing beta-D-oleandropyranose.

Chemical Hydrolysis:

Acid-catalyzed hydrolysis is a widely used method to break the glycosidic linkage between beta-D-oleandropyranose and the aglycone in cardiac glycosides. The selection of the acid, its concentration, reaction time, and temperature are critical parameters that need to be optimized to ensure efficient cleavage without significant degradation of the released sugar.

Commonly used acid hydrolysis conditions for the liberation of oleandropyranose from oleandrin include the use of mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). For instance, refluxing the glycoside with a dilute solution of acid in a suitable solvent system, such as aqueous methanol (B129727), can effectively cleave the glycosidic bond. Following hydrolysis, the reaction mixture is typically neutralized, and the liberated sugar is separated from the aglycone through extraction procedures. The aglycone, being lipophilic, is extracted with an organic solvent, while the water-soluble sugar remains in the aqueous phase.

| Parameter | Condition 1 | Condition 2 |

| Glycoside | Oleandrin | Oleandrin |

| Acid | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) |

| Solvent | 50% Methanol | Acetic acid, water |

| Concentration | 0.5 N | - |

| Condition | Reflux | Reflux |

| Outcome | Isolation of crystalline oleandrose (B1235672) | Cleavage of glycosidic linkage |

This table presents examples of reported acidic hydrolysis conditions for the isolation of oleandrose from oleandrin.

Enzymatic Hydrolysis:

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, often preserving the structural integrity of the released sugar with higher fidelity. Specific glycoside hydrolases, such as β-glucosidases, can be employed to selectively cleave the β-glycosidic linkage. The use of enzyme preparations, such as snailase, which contains a mixture of glycosidases, has also been reported for the hydrolysis of various flavonoid glycosides and can be applicable to cardiac glycosides.

The choice of enzyme depends on the specific nature of the glycosidic bond. Enzymatic hydrolysis is typically carried out in a buffered aqueous solution at an optimal pH and temperature for the specific enzyme's activity. This method is particularly valuable for structural elucidation studies where minimizing sugar degradation is crucial.

Linkage Analysis:

Determining the linkage position of beta-D-oleandropyranose to the aglycone is a critical aspect of structural characterization. This is often achieved through a combination of techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, are powerful tools for establishing connectivity between the anomeric proton of oleandropyranose and the aglycone. The observation of a cross-peak between the anomeric proton of the sugar and a carbon of the aglycone in an HMBC spectrum provides direct evidence of the linkage point.

Mass Spectrometry (MS): Mass spectrometry, particularly tandem MS (MS/MS), can provide valuable information about the glycosidic linkage. Fragmentation patterns observed in the MS/MS spectrum of the intact glycoside can reveal the nature of the sugar moiety and its connection to the aglycone.

Advanced Methods for Chiral Discrimination (if required for specific research questions beyond established D-configuration)

The stereochemistry of monosaccharides is crucial for their biological activity. Beta-D-oleandropyranose, as its name implies, possesses the D-configuration, which is the naturally occurring enantiomer. The determination of the absolute configuration of a sugar is a critical step in its characterization. While the D-configuration of oleandropyranose is well-established, advanced chiral discrimination methods are available and would be essential if there were a need to separate it from its L-enantiomer or to confirm its configuration in a new natural source.

These methods typically involve creating a diastereomeric pair from the enantiomers, which can then be separated and quantified using standard chromatographic techniques.

Gas Chromatography (GC) with Chiral Stationary Phases:

Capillary gas chromatography utilizing chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers of volatile sugar derivatives. The monosaccharide is first derivatized to increase its volatility, for example, by silylation or acetylation. The resulting derivatives are then injected into a GC column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. The differential interaction of the enantiomeric derivatives with the chiral stationary phase leads to their separation, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases or Chiral Derivatizing Agents:

HPLC is another versatile technique for chiral separations. This can be achieved in two main ways:

Chiral Stationary Phases (CSPs): Similar to GC, HPLC columns with chiral stationary phases are used to separate enantiomers based on their differential interactions with the chiral selector immobilized on the stationary phase.

Chiral Derivatizing Agents (CDAs): The sugar enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.

| Technique | Principle | Application to Monosaccharides |

| Chiral GC-MS | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Analysis of derivatized monosaccharides to determine enantiomeric purity. |

| Chiral HPLC-UV/MS | Separation of enantiomers on a chiral stationary phase or as diastereomeric derivatives on an achiral phase. | Quantification of individual enantiomers in a mixture. |

This table summarizes advanced methods for the chiral discrimination of monosaccharides.

For beta-D-oleandropyranose, while its D-configuration is accepted, these advanced chiral discrimination techniques would be the methods of choice if any research question necessitated the confirmation of its enantiomeric purity or the detection of the L-enantiomer.

Q & A

Q. What steps are essential when reconciling discrepancies in reported NMR assignments for β-D-Oleandropyranose derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.